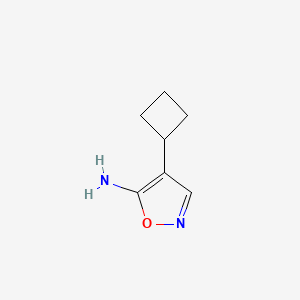

4-Cyclobutyl-1,2-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

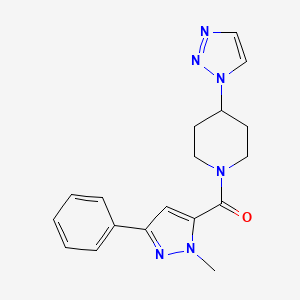

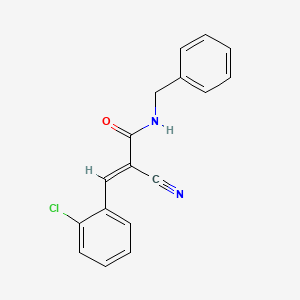

4-Cyclobutyl-1,2-oxazol-5-amine is a chemical compound with the CAS Number: 1779920-94-3 . It has a molecular weight of 138.17 and is typically in the form of a powder .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered oxazole ring with a cyclobutyl group attached . The oxazole ring contains one nitrogen atom and one oxygen atom .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 138.17 .Applications De Recherche Scientifique

Synthesis and Chemical Applications

4-Cyclobutyl-1,2-oxazol-5-amine and its derivatives have been utilized in various synthetic pathways, showcasing their versatility in organic synthesis. The synthesis of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds demonstrated significant antimycobacterial activity against both Mycobacterium tuberculosis H37Rv and multidrug-resistant strains, highlighting potential therapeutic applications (Sriram et al., 2007). Similarly, the development of 1-Amino-1-hydroxymethylcyclobutane derivatives through intramolecular amination showcases the chemical flexibility and potential for further derivatization of cyclobutyl compounds (Skvorcova et al., 2017).

Novel Synthetic Approaches and Mechanisms

The exploration of novel synthetic approaches using cyclobutyl derivatives is evident in the study by Bai et al. (2015), where aerobic oxidative cycloaddition of α-chlorotosylhydrazone with primary aryl amine was developed to afford 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles under metal-free conditions, demonstrating the cyclobutyl compounds' role in facilitating novel organic reactions (Bai et al., 2015). The regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase introduced by Tornøe et al. (2002) further illustrates the synthetic utility of such compounds in creating diverse molecular architectures (Tornøe et al., 2002).

Advanced Materials and Catalysis

The application of cyclobutyl derivatives extends beyond medicinal chemistry into materials science and catalysis. For instance, Gillie et al. (2016) described an efficient synthesis of highly functionalized 4-aminooxazoles by a gold-catalyzed intermolecular formal [3+2]-dipolar cycloaddition, showcasing the potential of these compounds in the development of new materials and catalysts (Gillie et al., 2016).

Safety and Hazards

Mécanisme D'action

Mode of Action

Oxazole derivatives have been known to exhibit a wide range of biological activities . The specific interactions between 4-Cyclobutyl-1,2-oxazol-5-amine and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

Oxazole derivatives have been reported to impact various biological activities , suggesting that multiple pathways could potentially be affected

Result of Action

Given the diverse biological activities of oxazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels

Propriétés

IUPAC Name |

4-cyclobutyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-6(4-9-10-7)5-2-1-3-5/h4-5H,1-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPBMEIUCGFANJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(ON=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[bicyclo[2.2.1]hept[5]ene-2,2'-[1,3]dioxolan]-5-yl Trifluoromethanesulfonate](/img/structure/B2947673.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2947676.png)

![N-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2947677.png)

![2-(1,2-dimethylindol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2947681.png)

![tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B2947683.png)